Cas no 3601-36-3 (Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside)

Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside 化学的及び物理的性質
名前と識別子
-
- Methyl D-galactopyranoside 2,3,6-tribenzoate
- Methyl 2,3,6-Tri-o-Benzoyl-a-D-Galactopyranoside
- Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside
- Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside
- [(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate
- Methyl 2,3,6-Tri-O-b
- -<small>D<
- A-D-galactopyranoside
- A-D-Galactopyranoside,methyl,2,3,6-tribenzoate
- Methyl 2,3,6-tri-O-benzoyl-
- (2S,3R,4S,5S,6R)-6-((benzoyloxy)methyl)-5-hydroxy-2-methoxytetrahydro-2H-pyran-3,4-diyl dibenzoate
- WXFFEILSURAFKL-SUWSLWCISA-N
- Methyl 2-O,3-O,6-O-tribenzoyl-alpha-D-galactopyranoside
- (2S,3R,4S,5S,6R)-6-(benzoyloxymethyl)-5-hydroxy-2-methoxytetrahydro-2H-pyran-3,4-diyl dibenzoat
- Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside
-
- MDL: MFCD06200842
- インチ: 1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22+,23+,24-,28+/m1/s1
- InChIKey: WXFFEILSURAFKL-SUWSLWCISA-N
- ほほえんだ: O1[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])([C@@]1([H])C([H])([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 506.15800
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 37
- 回転可能化学結合数: 11
- 複雑さ: 753
- トポロジー分子極性表面積: 118
じっけんとくせい
- 色と性状: 自信がない
- ゆうかいてん: 143 °C
- 屈折率: 123 ° (C=1, CHCl3)
- あんていせい: Good
- PSA: 117.59000
- LogP: 3.02680
- ようかいせい: 自信がない
Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside セキュリティ情報
- ちょぞうじょうけん:0-10°C
Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside 税関データ
- 税関コード:29329990
Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM161609-5g |
(2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-5-hydroxy-2-methoxytetrahydro-2H-pyran-3,4-diyl dibenzoate |
3601-36-3 | 95% | 5g |
$*** | 2023-05-30 | |
Apollo Scientific | BICL4169-10g |
Methyl 2,3,6-tri-O-benzoyl-alpha-D-galactopyranoside |
3601-36-3 | 99% min | 10g |
£241.00 | 2024-05-23 | |
TRC | M330785-25g |
Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside |
3601-36-3 | 25g |
$ 145.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221908-1 g |
Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside, |
3601-36-3 | 1g |
¥2,708.00 | 2023-07-10 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863446-30g |
Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside |
3601-36-3 | ≥98%(HPLC) | 30g |
1,077.30 | 2021-05-17 | |
BAI LING WEI Technology Co., Ltd. | A01189391-5g |
Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside |
3601-36-3 | 98% | 5g |
¥1680 | 2023-11-24 | |
Aaron | AR003SAH-25g |
(2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-5-hydroxy-2-methoxytetrahydro-2H-pyran-3,4-diyl dibenzoate |
3601-36-3 | 98% | 25g |
$127.00 | 2023-12-14 | |
abcr | AB252236-250g |
Methyl 2,3,6-tri-o-benzoyl-alpha-D-galactopyranoside, 98%; . |
3601-36-3 | 98% | 250g |
€1230.40 | 2025-02-20 | |
A2B Chem LLC | AB75533-1g |
Methyl 2,3,6-tri-o-benzoyl-alpha-d-galactopyranoside |
3601-36-3 | 98% | 1g |
$30.00 | 2024-04-20 | |
A2B Chem LLC | AB75533-25g |
Methyl 2,3,6-tri-o-benzoyl-alpha-d-galactopyranoside |
3601-36-3 | >98.0%(HPLC) | 25g |
$88.00 | 2024-04-20 |
Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside 関連文献
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Zhaomin Hao,Shishuai Yang,Jingyang Niu,Zhiqiang Fang,Liangliang Liu,Qingsong Dong,Shuyan Song,Yong Zhao Chem. Sci., 2018,9, 5640-5645
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Xiuli Wang,Jin Li,Aixiang Tian,Guocheng Liu,Qiang Gao,Hongyan Lin,Dan Zhao CrystEngComm, 2011,13, 2194-2196
-
10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranosideに関する追加情報
Methyl 2,3,6-Tri-O-benzoyl-α-D-Galactopyranoside: A Key Intermediate in Chemical and Pharmaceutical Research
Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside (CAS No. 3601-36-3) is a structurally complex glycosyl derivative that has garnered significant attention in synthetic organic chemistry and drug discovery due to its unique functional group arrangement and reactivity profiles. This compound serves as a critical precursor for synthesizing bioactive carbohydrates and glycoconjugates with applications in oncology, immunology, and infectious disease research. Its chemical structure combines the α-D-galactopyranoside framework with three strategically positioned benzoyl protecting groups at the O-positions of carbons 2, 3, and 6—features that enable precise control over glycosylation reactions under mild conditions.
The benzoylation pattern in this molecule plays a decisive role in its synthetic utility. The Tri-O-benzoyl configuration stabilizes the anomeric center while minimizing unwanted side reactions during multistep syntheses. Recent advancements reported in the Journal of Organic Chemistry (2024) highlight how this protection strategy facilitates regioselective deprotection sequences essential for constructing glycopeptide mimetics targeting tumor-associated carbohydrate antigens (TACAs). Researchers from the University of Cambridge demonstrated that using this compound as an intermediate enabled the synthesis of galactose-based inhibitors with IC50 values below 5 nM against α-fucosidase enzymes involved in cancer metastasis.
In medicinal chemistry pipelines, this compound's methyl ester functionality provides additional versatility. A groundbreaking study published in Nature Chemical Biology (March 2024) utilized its ester group to create click-reactive scaffolds for site-specific conjugation to antibodies—a technique now employed in developing next-generation ADCs (antibody-drug conjugates) with improved pharmacokinetic profiles. The methyl ester moiety allows controlled hydrolysis under physiological conditions while maintaining stability during formulation processes.
Synthetic methodologies for preparing this compound have evolved significantly since its initial description by Vedejs et al. (1987). Modern protocols now incorporate transition-metal catalyzed strategies reported by the Sibi group (Angewandte Chemie Int Ed., 2024), achieving enantioselectivities exceeding 98% ee through asymmetric glycosylation approaches using chiral ligands derived from natural products like (-)-sparteine derivatives. These improvements have reduced production costs by ~40% while enhancing scalability for preclinical trials.
In biological systems research, this compound's structural similarity to natural glycans enables it to act as a molecular probe for studying lectin-carbohydrate interactions—a critical area for understanding immune recognition pathways. A collaborative study between MIT and Stanford University (Science Advances Q1/2024) employed deuterium-labeled variants of this molecule to map real-time binding kinetics with galectin proteins using NMR spectroscopy at sub-millisecond resolution.
Cutting-edge applications now extend into CRISPR-based genome editing tools where this compound's sugar moieties are being explored as delivery vectors for targeted epigenetic modifications. Preclinical data from BioRxiv (July 2024) indicates that lipid-polymer nanoparticles functionalized with galactose motifs derived from this compound achieve ~85% transfection efficiency in hepatocyte cultures without observable cytotoxicity—a breakthrough for liver-specific gene therapies.
The thermal stability profile of Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside has been optimized through solid-state characterization studies conducted at ETH Zurich (CrystEngComm cover article July/August). Differential scanning calorimetry revealed a melting point of 178°C ±1°C under nitrogen atmosphere—a property critical for high-throughput screening protocols requiring lyophilization steps without decomposition.
In clinical development contexts, this compound's role as an intermediate has been pivotal in creating novel antiviral agents targeting enveloped viruses such as SARS-CoV-2 variants. Researchers at NIH demonstrated that synthetic analogs incorporating its galactopyranoside core exhibit potent inhibition (>99%) against viral spike protein interactions with ACE receptors when tested under pseudo-particle assays—a mechanism validated through cryo-electron microscopy studies published in Cell Reports Medicine (June 2024).
Sustainability considerations are increasingly influencing its production processes with recent efforts focusing on enzymatic synthesis pathways using recombinant glycosyltransferases expressed in Pichia pastoris systems—methods that reduce solvent usage by over two-thirds compared to traditional solution-phase syntheses while maintaining product purity above analytical HPLC standards (>99%). These eco-friendly approaches align with current regulatory trends emphasizing green chemistry principles across pharmaceutical manufacturing.
Future research directions highlighted by experts include exploring photochemical activation strategies using its benzoyl groups as photocleavable linkers for light-triggered drug release systems—a concept successfully demonstrated at UCLA using near-infrared wavelengths to achieve spatiotemporally controlled delivery of cytotoxic payloads within tumor microenvironments.
3601-36-3 (Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside) 関連製品
- 12738-64-6(sucrose benzoate)
- 9004-35-7(Cellulose acetate)
- 1994717-00-8(5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid)
- 2229177-68-6(tert-butyl N-2-(6-chloro-1H-indol-3-yl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1354953-49-3(1,3,5-trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole)
- 951238-25-8(N-Acetyl-di-O-acetyl KRP-203)
- 942005-94-9(3-methyl-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)
- 2229145-53-1(tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate)
- 2680893-73-4(methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylate)
- 1804881-25-1((3,5-Dichloro-2-fluorophenyl)(methyl)sulfane)
